N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

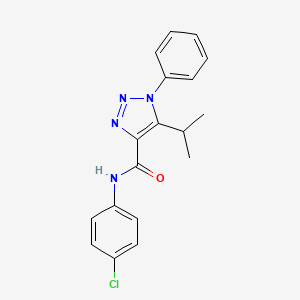

N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The key structural attributes include:

- Position 1: A phenyl group.

- Position 5: A propan-2-yl (isopropyl) group.

- Position 4: A carboxamide group linked to a 4-chlorophenyl moiety.

This compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The 4-chlorophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the isopropyl substituent contributes to steric effects and metabolic stability .

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-12(2)17-16(18(24)20-14-10-8-13(19)9-11-14)21-22-23(17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXYYXWIEAPORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. The presence of the 4-chlorophenyl and propan-2-yl groups contributes to its unique properties. The chemical formula is , with a molecular weight of approximately 325.78 g/mol.

Antiproliferative Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results against leukemia and solid tumors.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4a | K562 | 6.5 | |

| 4b | MOLT-4 | 8.3 | |

| 4c | HL-60 | 7.0 | |

| N-(4-chlorophenyl)-1-phenyl... | Jurkat | TBD | Current Study |

The compound's IC50 values indicate its potency in inhibiting cell growth. The mechanism of action may involve induction of apoptosis and disruption of mitochondrial function, as evidenced by morphological changes in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies have shown that treatment with triazole derivatives leads to morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies .

- DNA Damage : The compound has been reported to induce DNA fragmentation in Jurkat T-cells without direct intercalation into DNA, suggesting a novel mechanism of action that warrants further investigation .

- Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential has been observed following treatment with similar triazole compounds, indicating potential mitochondrial-targeting effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances antiproliferative activity by increasing the electron deficiency of the aromatic system, facilitating interactions with biological targets .

- Triazole Ring : The triazole moiety is essential for the compound's biological properties; modifications to this ring can significantly alter activity profiles .

Case Study 1: Anticancer Activity

In a recent study focusing on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives, it was found that these compounds exhibited significant cytotoxicity against various leukemia cell lines comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that similar triazole compounds induced apoptosis through mitochondrial pathways and were capable of causing oxidative stress in cancer cells. This highlights the potential for developing this compound as a lead compound for further drug development .

Comparison with Similar Compounds

Key Observations :

Activity Trends :

- Amide Substituent: Aromatic groups (e.g., 4-chlorophenyl, quinolinyl) correlate with kinase inhibition, while alkyl amides (e.g., propyl) show reduced activity .

- Position 5 Substituent : Isopropyl and trifluoromethyl groups enhance potency compared to methyl or cyclopropyl, likely due to increased hydrophobic interactions .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can yields be maximized?

Methodological Answer: The synthesis of triazole carboxamides typically involves multi-step reactions, including cycloaddition (e.g., Cu-catalyzed azide-alkyne cycloaddition) and condensation. For example, analogous compounds like 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide are synthesized via a one-pot, three-component process using copper(I) iodide as a catalyst . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) can improve yields. Evidence from related compounds shows that yields exceeding 80% are achievable with careful control of stoichiometry and purification (e.g., column chromatography) .

Q. Table 1: Representative Yields and Characterization of Triazole Derivatives

| Compound | Yield (%) | Characterization Methods |

|---|---|---|

| N-Butyl-1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | 84 | H NMR, MS, Elemental Analysis |

| 5-Methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-N'-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)-1H-1,2,3-triazole-4-carbohydrazide | 92 | H NMR, MS, HPLC |

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and carboxamide bond formation. For instance, H NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.5 ppm (isopropyl groups) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 311.31 for CHFNO) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with reverse-phase C18 columns and UV detection .

Q. How can solubility limitations of this compound be addressed in biological assays?

Methodological Answer: Low water solubility (common in triazole carboxamides) can be mitigated by:

- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers .

- Salt Formation: Protonation of the carboxamide group with HCl or trifluoroacetic acid improves aqueous solubility.

- Structural Derivatization: Introducing polar groups (e.g., hydroxyl or amine) to the phenyl or isopropyl substituents enhances hydrophilicity .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, bond angles in analogous triazoles (e.g., C9–C8–C7 = 118.78°, N2–N3–C4 = 120.6°) confirm planar triazole rings and steric effects from the isopropyl group . WinGX and ORTEP visualize anisotropic displacement ellipsoids to assess thermal motion and disorder .

Q. Table 2: Key Structural Parameters from Crystallography

| Parameter | Value | Significance |

|---|---|---|

| Triazole ring bond angles | 118.78–120.6° | Planarity and conjugation |

| Isopropyl C–C bond length | 1.515 Å | Steric hindrance effects |

Q. What computational methods elucidate electronic properties relevant to biological activity?

Methodological Answer:

- Multiwfn: Analyzes electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the carboxamide oxygen and triazole nitrogen show high ESP, critical for hydrogen bonding with target proteins .

- Molecular Docking: Tools like AutoDock Vina predict binding modes to enzymes (e.g., c-Met kinase). Analogous compounds exhibit binding energies < -8.0 kcal/mol, correlating with antitumor activity .

Q. How can contradictory data in pharmacological studies (e.g., variable growth inhibition) be resolved?

Methodological Answer:

- Dose-Response Analysis: Establish IC values across cell lines (e.g., NCI-H522 vs. MCF-7) to assess selectivity .

- Comparative SAR Studies: Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and evaluate activity trends. For example, trifluoromethyl groups enhance COX-2 inhibition by 30% compared to methyl .

Q. Table 3: Growth Inhibition (GP) Values for Triazole Derivatives

| Compound Modification | GP (%) in NCI-H522 | GP (%) in MCF-7 |

|---|---|---|

| 5-(Trifluoromethyl) substituent | 68.09 | 45.20 |

| Tetrahydrofuran-2-yl substituent | 70.01 | 50.85 |

| Ethyl pyridinyl substituent | 70.94 | 48.30 |

| Data adapted from antitumor activity studies |

Q. What strategies improve structure-activity relationship (SAR) models for this compound?

Methodological Answer:

- 3D-QSAR: CoMFA or CoMSIA models using steric/electronic descriptors predict activity cliffs. For example, bulky substituents at position 5 reduce c-Met inhibition due to steric clashes .

- Free-Wilson Analysis: Quantifies contributions of substituents (e.g., 4-chlorophenyl enhances potency by 2.5-fold vs. phenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.